Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
Overview
Description
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester is a chemical compound with the molecular formula C4H9F3O3SSi. This compound is widely used in organic synthesis due to its strong acidity and ability to act as a powerful triflate source.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of methanesulfonic acid with trifluoromethanesulfonic acid in the presence of trimethylsilyl chloride. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting methanesulfonic acid with trifluoromethanesulfonic acid under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: It is commonly used in nucleophilic substitution reactions due to its strong electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted products where the triflate group is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis as a triflate source for various reactions, including nucleophilic substitution and elimination reactions. Biology: It is used in biochemical studies to modify biomolecules and study their properties. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its strong acidity and ability to act as a triflate source. The triflate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the formation of stable intermediates.
Comparison with Similar Compounds
Trifluoromethanesulfonic acid (TfOH)
Trifluoromethanesulfonic anhydride (Tf2O)
Trifluoromethanesulfonic acid, trimethylsilyl ester (TMSOTF)
Uniqueness: Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester is unique due to its specific structure and reactivity profile, which makes it particularly useful in organic synthesis compared to other triflate sources.
Properties
IUPAC Name |
(4-phenyl-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3SSi/c1-24(2,3)15-11-13(12-7-5-4-6-8-12)9-10-14(15)22-23(20,21)16(17,18)19/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUHXJMSIYFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479466 | |
Record name | Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556812-42-1 | |
Record name | Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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